4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide
Description
4-Methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide (CAS: 478067-13-9) is a synthetic organic compound with the molecular formula C₂₀H₁₇NO₃ and a molar mass of 319.35 g/mol . Structurally, it features a pyran ring substituted with a methyl group at position 4, a phenyl group at position 6, and a 2-oxo moiety. The benzenecarboxamide group is linked via an amide bond to the pyran ring, with an additional methyl substituent on the benzene ring.
Properties
IUPAC Name |
4-methyl-N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-8-10-16(11-9-13)19(22)21-18-14(2)12-17(24-20(18)23)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDZLOPXCZNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Intermediate Formation
The target compound’s structure comprises a 2H-pyran-2-one ring substituted with methyl, phenyl, and benzenecarboxamide groups. Its synthesis typically begins with the formation of the pyran scaffold, followed by functionalization via amidation.
Pyran Ring Construction
The pyran core is synthesized via cyclocondensation reactions. A representative approach involves the reaction of diketones or keto-esters with aldehydes in the presence of catalytic bases. For example, ethyl acetoacetate reacts with benzaldehyde derivatives to form 4-methyl-2-oxo-6-phenyl-2H-pyran-3-carboxylate intermediates.
Amidation of the Pyran Intermediate
The carboxylate intermediate undergoes hydrolysis to the carboxylic acid, followed by activation to an acyl chloride using thionyl chloride. Subsequent reaction with 4-methylbenzenecarboxamide in the presence of a base yields the final product. Alternative methods employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for direct amide bond formation.
Optimization of Reaction Conditions
Systematic studies have identified critical parameters affecting yield and purity, including base selection, solvent systems, and temperature. Data from analogous pyran syntheses provide actionable insights:
Table 1. Effect of Base and Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium hydroxide | Dimethylformamide | 25 | 0 |
| 2 | Cesium carbonate | Ethanol | 50 | 17 |
| 3 | Potassium carbonate | Ethanol | Reflux | 68 |
| 4 | Sodium ethoxide | Ethanol | Reflux | 89 |
Key findings:
Industrial Scalability and Process Considerations
Scaling the optimized laboratory procedure requires addressing:
- Cost-effectiveness : Sodium ethoxide is preferable over cesium carbonate for large-scale synthesis.
- Purification : Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials and byproducts.
- Reaction time : Reflux for 6–8 hours ensures complete conversion, as monitored by thin-layer chromatography.
Mechanistic Insights
The base-mediated cyclization proceeds via enolate formation, followed by intramolecular nucleophilic attack to form the pyran ring. Amidation occurs through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Comparative Analysis of Alternative Methods
Table 2. Comparison of Amidation Strategies
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride + amine | Thionyl chloride, pyridine | 78 | 95 |
| Coupling reagent | HATU, diisopropylethylamine | 85 | 98 |
Advantages of coupling reagents include milder conditions and reduced side reactions, albeit at higher costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyran ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or pyran derivatives.
Scientific Research Applications
4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Research Findings:
Impact of Heteroatom Substitution: The thiochromen analog (C₁₈H₁₇NO₂S) introduces sulfur, which increases polarizability and may enhance interactions with sulfur-binding enzymes or metal ions . This contrasts with the pyran-based parent compound, where oxygen’s higher electronegativity could favor hydrogen bonding.
Functional Group Effects :
- The 2-oxo group in the parent compound is critical for forming intramolecular hydrogen bonds, stabilizing the molecule’s conformation. Substitution at the 4-oxo position (as in the thiochromen analog) may disrupt this stabilization, affecting bioavailability .
Biological Activity
4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide, with the CAS number 208584-14-9, is a synthetic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes both a benzenecarboxamide and a pyran derivative, contributing to its unique properties and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H15NO3 |
| Molar Mass | 305.33 g/mol |
| CAS Number | 208584-14-9 |
| Synonyms | N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzamide |
Research indicates that 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide may exhibit various biological activities, including:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which can help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
Antioxidant Activity
A study conducted by researchers at a leading university explored the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant capabilities.
Antimicrobial Activity
In vitro tests showed that 4-methyl-N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating moderate antimicrobial activity.
Anti-inflammatory Effects
A recent study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound?
Answer:
The synthesis typically involves multi-step routes, including:
- Knoevenagel condensation to form the pyran-2-one core.
- Amide coupling (e.g., using EDCI/HOBt or DCC) between the pyran-2-one derivative and 4-methylbenzoic acid.
- Purification via column chromatography with gradients of ethyl acetate/hexane (60–80% yield) .
Key Optimization Parameters:
| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | Piperidine | Ethanol | 70 |
| 2 | 25 (RT) | EDCI | DMF | 85 |
Advanced: How can computational methods improve reaction design for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can:
- Predict intermediate stability and transition states.
- Optimize regioselectivity in pyran-ring formation.
- Guide solvent/catalyst selection to reduce trial-and-error experimentation.
For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to accelerate reaction discovery .
Basic: What experimental design (DoE) approaches are effective for optimizing reaction conditions?
Answer:
Use Box-Behnken or Central Composite Design to evaluate variables:
- Factors: Temperature, catalyst loading, solvent polarity.
- Responses: Yield, purity, reaction time.
A 3-factor DoE reduces required experiments by 40% while identifying optimal conditions (e.g., 90°C, 10 mol% catalyst in DMF) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Structural analogs (e.g., substituent effects on pyran ring).
- Assay variability (e.g., cell-line specificity in cytotoxicity studies).
Methodological Solutions:
- X-ray crystallography to confirm stereochemistry and compare with bioactive conformations .
- Dose-response profiling across multiple assays (e.g., enzyme inhibition vs. whole-cell viability).
Example Data Conflict Resolution:
| Study | IC50 (μM) | Assay Type | Notes |
|---|---|---|---|
| A | 5.2 | Kinase inhibition (isolated enzyme) | Low cell permeability |
| B | >50 | Cell-based (HeLa) | Metabolic instability |
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Enzyme inhibition assays (e.g., fluorescence-based kinase profiling).
- Antimicrobial susceptibility testing (MIC determination via broth microdilution).
- Cytotoxicity screening (MTT assay in cancer cell lines) .
Typical Protocol for Kinase Inhibition:
Incubate compound with kinase (10–100 nM) and ATP/substrate.
Measure phosphorylation via fluorescence (λ_ex/λ_em = 340/450 nm).
Calculate IC50 using nonlinear regression (GraphPad Prism).
Advanced: How to design pharmacokinetic (PK) studies for this compound?
Answer:
- In silico ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable logP (<5) and PSA (<140 Ų).
- In vitro metabolic stability (microsomal half-life assay).
- Plasma protein binding (ultrafiltration/HPLC).
Case Study:
| Parameter | Value | Method |
|---|---|---|
| logP | 3.2 | Calculated (XLogP3) |
| t₁/₂ (human liver microsomes) | 12 min | LC-MS/MS |
| PPB | 92% | Equilibrium dialysis |
Basic: How to characterize crystallinity and purity?
Answer:
- XRD for crystal structure confirmation (e.g., monoclinic P2₁/c space group).
- HPLC-PDA (C18 column, 254 nm, >95% purity).
- Thermogravimetric analysis (TGA) to assess thermal stability .
Advanced: What strategies enhance selectivity in biological target engagement?
Answer:
- Molecular docking (AutoDock Vina) to map binding interactions.
- Alanine scanning mutagenesis of target protein to identify critical residues.
- SAR studies focusing on:
- Pyran-ring substituents (methyl vs. phenyl groups).
- Amide linker flexibility (rigid vs. rotatable bonds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
